
4-Piperidinol, 1-methyl-, propanoate, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. It is also known by its IUPAC name, (1-methylpiperidin-4-yl) propanoate; hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride typically involves the esterification of 4-piperidinol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and advanced purification techniques ensures the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-methyl-, propanoate, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions include various esters, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and enzyme interactions.
Medicine: It is explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-methyl-, propanoate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Piperidinol, 1-methyl-, acetate, hydrochloride
- 4-Piperidinol, 1-methyl-, butanoate, hydrochloride
- 4-Piperidinol, 1-methyl-, pentanoate, hydrochloride
Uniqueness
4-Piperidinol, 1-methyl-, propanoate, hydrochloride is unique due to its specific ester group (propanoate) and its hydrochloride salt form. These structural features confer distinct chemical properties, such as solubility and reactivity, making it suitable for particular research and industrial applications.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(11)12-8-4-6-10(2)7-5-8;/h8H,3-7H2,1-2H3;1H |
Clave InChI |
SAXYZLGBKWTHEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1CCN(CC1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
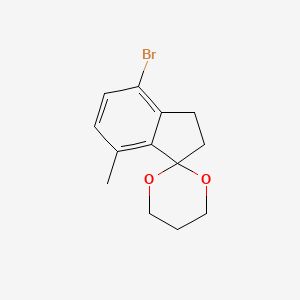

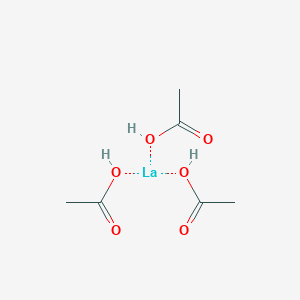
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
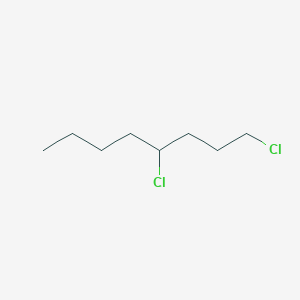
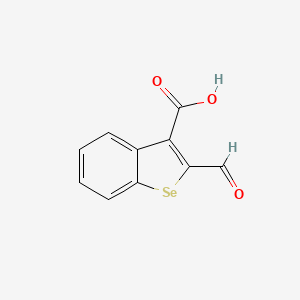
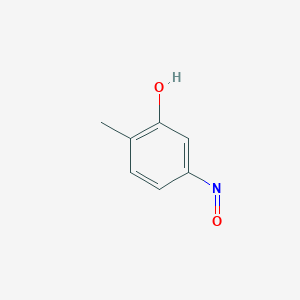

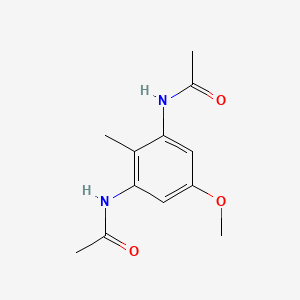

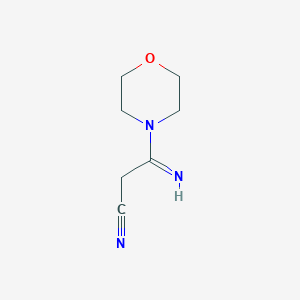
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)

